Heptyl beta-D-glucopyranoside

Descripción general

Descripción

Heptil glucósido: es un tensioactivo no iónico natural derivado del azúcar y las semillas de ricino (aceite de ricino). Es un potente solubilizante, lo que permite mezclar ingredientes lipófilos en formulaciones a base de agua. Este compuesto de origen vegetal mejora la permeabilidad de la piel, proporcionando mayores tasas de absorción para los ingredientes activos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El heptil glucósido se sintetiza mediante la reacción de glucosa con alcohol heptilo. La reacción normalmente implica el uso de un catalizador ácido, como el ácido clorhídrico, para facilitar la formación del enlace glucosídico entre la glucosa y el alcohol heptilo. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, el heptil glucósido se produce utilizando una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y el monitoreo continuo de las condiciones de reacción para garantizar una calidad de producto constante. El producto final se purifica mediante diversas técnicas, como la destilación y la cristalización, para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El heptil glucósido se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación y las reacciones de sustitución.

Reactivos y condiciones comunes:

Hidrólisis: El heptil glucósido puede hidrolizarse en presencia de agua y un catalizador ácido o básico para producir glucosa y alcohol heptilo.

Oxidación: Puede sufrir reacciones de oxidación en presencia de agentes oxidantes fuertes, como el permanganato de potasio, para formar los ácidos carboxílicos correspondientes.

Principales productos:

Hidrólisis: Glucosa y alcohol heptilo.

Oxidación: Ácidos carboxílicos correspondientes.

Sustitución: Varios glucósidos sustituidos según los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

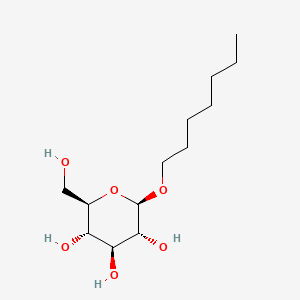

Heptyl beta-D-glucopyranoside has a molecular formula of C13H26O6 and a molecular weight of 278.34 g/mol. It consists of a heptyl group (a seven-carbon aliphatic chain) attached to a glucose molecule, which contributes to its surfactant properties. The compound is characterized by its optical activity, with an observed value of [α]20/D −33±2° in a 5% aqueous solution.

Synthesis and Catalysis

This compound is utilized in the synthesis of various alkyl glycosides through enzymatic methods. For instance, it has been shown to enhance the efficiency of glycosylation reactions using disaccharide phosphorylases. Studies have confirmed the successful synthesis of this compound via nuclear magnetic resonance spectroscopy and mass spectrometry, highlighting its potential in organic synthesis (Winter et al., 2015) .

Crystallography and Thermotropic Properties

Research has explored the crystallography and thermotropic properties of this compound. These studies focus on crystal formation and stability, contributing valuable insights into carbohydrate chemistry (Adasch et al., 1998) . This knowledge is essential for understanding the behavior of sugar-based surfactants under various conditions.

Biological Studies

In biological contexts, this compound serves as a competitive inhibitor for the Na+-dependent D-glucose cotransporter in the small intestine. This application aids in elucidating the interactions between detergents and glucose transport mechanisms, which are critical for nutrient absorption (Vincenzini et al., 1987) . Furthermore, it has been investigated for its effects on amino acid uptake, showcasing its relevance in nutritional biochemistry.

Glycolipids and Vesicle Stability

This compound has been studied for its role in stabilizing vesicles formed by fatty acids such as decanoic acid. Research indicates that glycolipids can significantly affect the stability and electrophoretic mobility of these vesicles, which is crucial for understanding biological membrane dynamics (Ahmad et al., 2014) .

Pharmacological Applications

This compound enhances the bioavailability of poorly soluble drugs, making it a valuable additive in pharmaceutical formulations. Its surfactant properties improve drug solubility and absorption in biological systems .

Case Study: Cytotoxicity Evaluation

A study on triazole-containing alkyl beta-D-glucopyranosides demonstrated that increasing the hydrophobic tail length correlates with increased cytotoxicity in Jurkat cells. The IC50 values decreased from 1198 μM to 24 μM as the hydrophobic tail length increased from eight to sixteen carbons. This finding indicates that this compound and similar compounds can influence cell viability through mechanisms such as mitochondrial depolarization (PMC4333309) .

Summary Table of Applications

Mecanismo De Acción

El heptil glucósido actúa como un tensioactivo al reducir la tensión superficial entre diferentes fases, como el aceite y el agua. Mejora la solubilidad de los compuestos hidrófobos en formulaciones a base de agua. El compuesto mejora la permeabilidad de la piel al interrumpir la bicapa lipídica de la piel, permitiendo una mejor absorción de los ingredientes activos .

Comparación Con Compuestos Similares

Compuestos similares:

- Decil glucósido

- Caprilil glucósido

- Lauril glucósido

Comparación: El heptil glucósido es único debido a su equilibrio de propiedades hidrofílicas y lipofílicas, lo que lo convierte en un solubilizante y tensioactivo eficaz. En comparación con el decil glucósido y el lauril glucósido, el heptil glucósido tiene una cadena alquílica más corta, lo que contribuye a su naturaleza no espumosa y lo hace adecuado para formulaciones donde no se desea la formación de espuma .

Actividad Biológica

Heptyl beta-D-glucopyranoside (HBG) is a member of the alkyl glycoside family, which are non-ionic surfactants known for their biocompatibility and biodegradability. This compound, characterized by a heptyl chain linked to a beta-D-glucopyranoside moiety, exhibits various biological activities that make it of interest in pharmaceutical and cosmetic applications. This article reviews the biological activity of HBG, focusing on its cytotoxicity, enzymatic properties, and potential therapeutic uses.

- Molecular Formula : C₁₃H₂₆O₆

- Molecular Weight : 278.345 g/mol

- CAS Number : 78617-12-6

- Synonyms : Heptyl glucoside, n-Heptyl beta-D-glucoside

Research indicates that this compound exhibits cytotoxic effects that vary with the length of the alkyl chain. A study on similar alkyl β-D-glucopyranosides demonstrated that increasing the hydrophobic tail length correlates with increased cytotoxicity. For instance, compounds with longer chains showed lower IC50 values, indicating higher toxicity in Jurkat cells (a human T-cell leukemia cell line) due to mechanisms involving mitochondrial depolarization and caspase activation .

Table 1: IC50 Values of Alkyl β-D-glucopyranosides

| Compound | Hydrophobic Tail | IC50 Value (μM) |

|---|---|---|

| C8G | C8H17 | 1198 |

| C10G | C10H21 | 171 |

| C12G | C12H25 | 89 |

| C14G | C14H29 | 53 |

| C16G | C16H33 | 24 |

This table illustrates the trend where longer alkyl chains lead to increased cytotoxicity, highlighting the importance of hydrophobic interactions in cellular uptake and toxicity .

Enzymatic Activity

This compound can be synthesized through enzymatic processes such as transglycosylation using β-galactosidases. These enzymes facilitate the conversion of d-lactose into various alkyl glycosides, including heptyl derivatives. The catalytic efficiency of different enzyme sources has been explored, revealing significant variances in yield based on the source of β-galactosidase used .

Table 2: Enzymatic Preparation Yields

| Enzyme Source | Reaction Time (h) | Yield (%) |

|---|---|---|

| Almond Meal | 1 | 11.4 |

| Apricot Meal | 3 | 10.2 |

| Fungal Lactase | 6.5 | 5.9 |

The optimization of reaction conditions can significantly enhance product yields, showcasing the potential for industrial applications in producing HBG .

Therapeutic Potential

Emerging studies suggest that HBG has potential therapeutic applications due to its ability to modulate biological pathways. For instance, it has been shown to inhibit specific enzymes involved in metabolic processes, with an inhibition constant reported at approximately 7.8 µM . This inhibition may have implications for drug design, particularly in targeting metabolic disorders.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of micelles by Heptyl-beta-D-glucopyranoside influence its thermodiffusion behavior in water?

A1: Research indicates a significant change in the thermodiffusion coefficient of Heptyl-beta-D-glucopyranoside in water near its critical micelle concentration (cmc) []. This suggests that the formation of micelles significantly impacts the compound's response to temperature gradients. The study observed this behavior both in the presence and absence of a light-absorbing dye, although the effect was more pronounced with the dye. Further investigation revealed that structural modifications, such as changing the alkyl chain length (comparing Heptyl-beta-D-glucopyranoside to Octyl-beta-D-glucopyranoside) also impacted the thermodiffusion behavior near the cmc [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.